molecular formula C8H6BrFO3 B2538696 2-Bromo-5-fluoro-4-methoxybenzoic acid CAS No. 64695-99-4

2-Bromo-5-fluoro-4-methoxybenzoic acid

Cat. No.: B2538696
CAS No.: 64695-99-4
M. Wt: 249.035
InChI Key: GZCCDIYCLMPSIE-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-4-methoxybenzoic acid: is a benzoic acid derivative with the molecular formula C8H6BrFO3 and a molecular weight of 249.03 g/mol . This compound is characterized by the presence of bromine, fluorine, and methoxy functional groups attached to a benzoic acid core. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluoro-4-methoxybenzoic acid typically involves the bromination and fluorination of a methoxybenzoic acid precursor. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-fluoro-4-methoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.

    Coupling Products: Biaryl compounds with diverse functional groups.

    Reduction Products: The corresponding alcohols or aldehydes.

Scientific Research Applications

Chemistry: 2-Bromo-5-fluoro-4-methoxybenzoic acid is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of potential drug candidates. Its derivatives have been investigated for their biological activities, including anti-inflammatory and anticancer properties .

Industry: The compound is used in the production of advanced materials, such as liquid crystals and polymers. Its unique functional groups allow for the fine-tuning of material properties .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-5-fluoro-4-methoxybenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. The presence of both bromine and fluorine atoms allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-bromo-5-fluoro-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO3/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCCDIYCLMPSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)Br)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64695-99-4
Record name 2-bromo-5-fluoro-4-methoxybenzoic acid
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